Ethyl 2-[(2-methylpropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyridine moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe ester functional group is usually introduced through esterification reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of protective groups to prevent unwanted side reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE: shares similarities with other thiazole and pyridine derivatives.
Thiazole derivatives: Known for their biological activity and used in various pharmaceutical applications.
Pyridine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets
Uniqueness
The uniqueness of ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other compounds .
Properties
Molecular Formula |
C16H21N3O2S2 |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
ethyl 2-(2-methylpropylamino)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H21N3O2S2/c1-4-21-15(20)14-12(10-22-13-7-5-6-8-17-13)19-16(23-14)18-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,18,19) |
InChI Key |
SBTCZDAAYJBNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC(C)C)CSC2=CC=CC=N2 |
Origin of Product |
United States |
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